3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
3-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQXBOQARZGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=CC(=CN2N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of β-enaminone with 3-bromo-1H-pyrazol-5-amine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine
- CAS No.: 1774897-03-8
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 176.22 g/mol
- Structure : A pyrazolo[1,5-a]pyrimidine core with an isopropyl group at position 3 and an amine at position 6 (Figure 1).
Key Properties
- Hazards : Classified as acute oral toxicity (H302) and severe eye irritation (H319) .
- Applications : Primarily used as a laboratory chemical or intermediate in compound synthesis .
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold is shared among analogs, with variations at positions 3 and 6 influencing properties (Table 1).
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity : The isopropyl group in this compound increases logP compared to the unsubstituted analog (estimated logP >1.5 vs. 0.89) .
- Solubility : Bulky substituents (e.g., cyclohexyl) reduce aqueous solubility, whereas polar groups (e.g., amine) improve it .
- Thermal Stability : All analogs are stable under recommended storage conditions .
Biological Activity
3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of cancer treatment and kinase inhibition. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables that highlight its efficacy and mechanism of action.
- Molecular Formula : C9H12N4
- Molecular Weight : 188.22 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has shown selectivity towards CDK9, making it a candidate for targeting MYC-dependent cancers. The structural optimization of this compound has led to enhanced potency and selectivity against CDK9 compared to other kinases .
Table 1: Biological Activity Summary
Case Study 1: Cytotoxicity in Glioblastoma Cells
In a study evaluating the cytotoxic effects of various pyrazolopyrimidinones, including this compound, researchers found that this compound exhibited significant cytotoxicity when combined with cold atmospheric plasma. The IC50 value was determined to be around 11 μM, indicating its potential as an effective treatment modality against glioblastoma cells. Furthermore, the combination treatment resulted in a more than 15-fold increase in reactive species-dependent cytotoxicity compared to treatment with CAP alone .
Case Study 2: Selectivity in Kinase Inhibition
Another study focused on the structural optimization of small molecules targeting CDK9 revealed that modifications to the isopropyl group enhanced potency significantly. The optimized variant showed an IC50 value of 10 nM against CDK9 while maintaining selectivity over other kinases. This highlights the potential for developing targeted therapies for cancers driven by MYC expression .
Q & A
Q. What are the standard synthetic routes for 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine?
The compound is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and β-dicarbonyl compounds under acidic conditions. Key steps include:
- Cyclization : Use of 1,3-dicarbonyl electrophiles (e.g., acetylacetone) with aminopyrazoles in solvents like tetrahydrofuran (THF) or dioxane at 80–100°C.
- Ultrasonic-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields through cavitation effects .
- Scalable methods : [4 + 2] cycloaddition reactions enable one-pot synthesis of the fused pyrazolopyrimidine core from acyclic precursors .
Q. How should researchers handle and store this compound to ensure safety?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to minimize inhalation exposure .
- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation.
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid water contact due to potential hydrolysis .
Q. What characterization techniques are essential for confirming the structure of synthesized this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., isopropyl group at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups like NH (stretch ~3350 cm) and C=N (stretch ~1600 cm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .
- Machine learning (ML) : Trained on reaction databases, ML models suggest optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .
- In silico screening : Molecular docking simulations pre-screen biological activity, guiding synthetic prioritization of derivatives .
Q. What strategies resolve contradictions in biological activity data across studies for pyrazolo[1,5-a]pyrimidine derivatives?
- Dose-response standardization : Use fixed concentration ranges (e.g., 1–100 µM) and validated cell lines (e.g., HEK293 for kinase assays) to ensure reproducibility .
- Off-target profiling : Employ selectivity panels (e.g., Eurofins CEREP) to identify non-specific binding or cytotoxicity .
- Structural validation : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry and purity .
Q. How do reaction parameters influence the regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Temperature : Higher temperatures (>100°C) favor thermodynamically stable regioisomers via keto-enol tautomerization .
- Catalysts : Lewis acids (e.g., ZnCl) direct cyclization to the 3-isopropyl-substituted product by coordinating with carbonyl groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing C6-amine formation .
Q. What in vitro assays are recommended for evaluating the biological activity of this compound?
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to measure IC values against kinases like CDK2 or EGFR .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7) assess anti-proliferative effects .
- Metabolic stability : Incubate with liver microsomes (human or murine) to quantify half-life (t) and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
